

(R)-(-)-6-Hydroxy-1-aminoindan: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: (R)-(-)-6-hydroxy-1-aminoindan

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(R)-(-)-6-Hydroxy-1-aminoindan is a chiral organic compound with significant applications in medicinal chemistry, particularly in the development of therapeutics for neurological disorders. This technical guide provides an in-depth analysis of its molecular structure, chemical properties, synthesis, and biological significance, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

(R)-(-)-6-Hydroxy-1-aminoindan, a derivative of aminoindane, possesses the molecular formula $C_9H_{11}NO$.^{[1][2]} Its structure is characterized by an indan framework with a hydroxyl (-OH) group at the 6-position and an amino (-NH₂) group at the 1-position. The "(R)-(-)" designation specifies the stereochemistry at the chiral center (C-1), which is crucial for its biological activity.^[1]

Table 1: Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	(3R)-3-amino-2,3-dihydro-1H-inden-5-ol	[1]
CAS Number	169105-01-5	[1][2]
Molecular Formula	C ₉ H ₁₁ NO	[1][3]
Molecular Weight	149.19 g/mol	[1][3]
Melting Point	195-205 °C	[4]
Boiling Point	292.3 °C at 760 mmHg	[3]
Density	1.198 g/cm ³	[3]
SMILES	<chem>N[C@@H]1CC2=CC(O)=CC=C12</chem>	[1]
InChI Key	MOUPGBDOLGDVNW-SECBINFHSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of **(R)-(-)-6-hydroxy-1-aminoindan** can be achieved through various methods, including the reduction of corresponding ketones and enzymatic or chemical synthesis routes. [1][5] One common laboratory-scale approach involves the stereoselective reduction of 6-hydroxy-1-indanone.

Experimental Protocol: Stereoselective Reduction of 6-hydroxy-1-indanone

- **Preparation of the Ketone:** 6-Hydroxy-1-indanone is dissolved in an appropriate anhydrous solvent (e.g., methanol or ethanol) under an inert atmosphere (e.g., nitrogen or argon).
- **Chiral Reducing Agent:** A chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), is added to the solution at a controlled temperature (typically -78 °C to 0 °C) to ensure high enantioselectivity.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is

consumed.

- **Quenching and Workup:** The reaction is carefully quenched with a protic solvent (e.g., methanol), and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the enantiomerically pure **(R)-(-)-6-hydroxy-1-aminoindan**.
- **Characterization:** The final product is characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data

While specific spectral data for **(R)-(-)-6-hydroxy-1-aminoindan** is not readily available in the provided search results, a related compound, (R)-(-)-1-aminoindan, has been characterized. The presence of the hydroxyl group at the 6-position would introduce characteristic shifts in the NMR spectra and a distinct O-H stretching vibration in the IR spectrum.

Table 2: Expected Spectroscopic Features for **(R)-(-)-6-hydroxy-1-aminoindan**

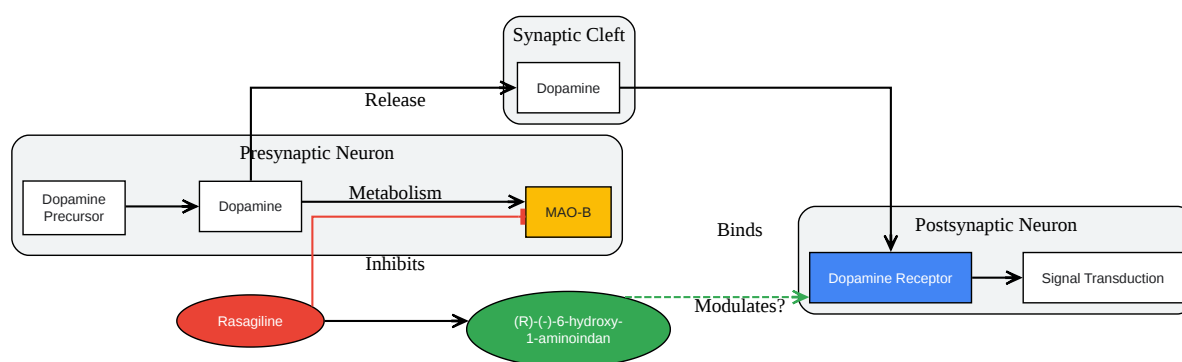
Spectroscopy	Expected Features
^1H NMR	Aromatic protons (3H), benzylic proton (1H, triplet), aliphatic protons (4H, multiplets), amino protons (2H, broad singlet), hydroxyl proton (1H, broad singlet).
^{13}C NMR	Aromatic carbons (6 signals), benzylic carbon (1 signal), aliphatic carbons (2 signals).
IR (Infrared)	O-H stretch (broad, $\sim 3300\text{ cm}^{-1}$), N-H stretch (two bands, $\sim 3300\text{-}3400\text{ cm}^{-1}$), C-H aromatic and aliphatic stretches, C=C aromatic stretches.
Mass Spec (MS)	Molecular ion peak (M^+) at $m/z = 149$.

Biological Activity and Signaling Pathways

(R)-(-)-6-Hydroxy-1-aminoindan is a metabolite of Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[2] While it is considered a less active metabolite in terms of MAO-B inhibition, it may possess its own neuroprotective properties.[6] The primary mechanism of action of its parent compound, Rasagiline, involves the inhibition of MAO-B, which leads to increased levels of dopamine in the brain.[1] This helps to alleviate the motor symptoms of Parkinson's disease.

The interaction of **(R)-(-)-6-hydroxy-1-aminoindan** with dopamine receptors has also been noted, suggesting a potential role as a dopamine receptor modulator.[1] This interaction could contribute to its therapeutic effects in neurological disorders.

Below is a simplified representation of the potential signaling pathway influenced by **(R)-(-)-6-hydroxy-1-aminoindan**, focusing on its role as a metabolite of a MAO-B inhibitor.



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Caption: Potential mechanism of action related to MAO-B inhibition.

Molecular Visualization

The three-dimensional structure of **(R)-(-)-6-hydroxy-1-aminoindan** is critical for its interaction with biological targets. The following diagram illustrates its molecular structure.

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